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Executive Summary
BMS-823778 is a potent and highly selective, orally bioavailable small molecule inhibitor of

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The enzyme 11β-HSD1 plays a crucial

role in the tissue-specific regulation of glucocorticoids by converting inactive cortisone to active

cortisol, thereby amplifying local glucocorticoid action. Elevated cortisol levels in tissues like

adipose and liver are implicated in the pathophysiology of various metabolic disorders. BMS-

823778 was developed by Bristol-Myers Squibb to target these conditions.

Preclinical studies demonstrated the high potency and selectivity of BMS-823778, with

promising pharmacodynamic effects and a favorable pharmacokinetic profile in animal models.

This led to its progression into clinical trials for type 2 diabetes, hypercholesterolemia, and

hypertension. However, the clinical development of BMS-823778 was ultimately discontinued.

While the specific reasons for this have not been officially disclosed, the broader class of 11β-

HSD1 inhibitors has generally shown only modest efficacy in clinical trials for metabolic

diseases, which may have contributed to this decision[1][2]. This document provides a

comprehensive technical overview of the preclinical and clinical investigations of BMS-823778.

Mechanism of Action
BMS-823778 is a competitive inhibitor of the 11β-HSD1 enzyme. By blocking the conversion of

cortisone to cortisol within key metabolic tissues, it aims to reduce the local glucocorticoid
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receptor activation. This, in turn, is expected to ameliorate the downstream pathological effects

of excess cortisol, such as insulin resistance, dyslipidemia, and hypertension. The exceptional

selectivity for 11β-HSD1 over the isoform 11β-HSD2 is a critical feature, as 11β-HSD2 plays a

protective role by inactivating cortisol in mineralocorticoid-responsive tissues.
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Caption: Mechanism of action of BMS-823778 in inhibiting cortisol production.
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Quantitative Data
Table 1: In Vitro Potency and Selectivity

Parameter Species Value Reference

IC50 (11β-HSD1) Human 2.3 nM [3][4]

Ki (11β-HSD1) Human 0.9 nM [3]

Cynomolgus Monkey 7 nM [3]

Mouse 380 nM [3]

Selectivity (11β-

HSD2)
Human

>10,000-fold vs. 11β-

HSD1
[3][4]

Table 2: Preclinical In Vivo Efficacy
Parameter Species/Model Value Reference

ED50 (In Vivo) Cynomolgus Monkey 0.6 mg/kg [3][4]

Diet-Induced Obese

(DIO) Mice
34 mg/kg [3][4][5]

ED50 (Ex Vivo

Adipose)
DIO Mice 5.2 mg/kg [3][4]

Table 3: Preclinical Pharmacokinetic Parameters
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Parameter Species Route Value Reference

Oral

Bioavailability (F)
Mouse PO 44% [3]

Cynomolgus

Monkey
PO ~100% [3]

Clearance (CL) Mouse IV 2.3 mL/min/kg [3]

Cynomolgus

Monkey
IV 1.2 mL/min/kg [3]

Volume of

Distribution (Vss)
Mouse IV 1.2 L/kg [3]

Cynomolgus

Monkey
IV 2.3 L/kg [3]

Half-Life (T1/2) Mouse IV 5.2 h [6]

Cmax (10 mg/kg) Mouse PO 10.6 µM [6]

Tmax (10 mg/kg) Mouse PO 3 h [6]

AUC(0-24h) (10

mg/kg)
Mouse PO 95 µM·h [6]

Table 4: Human Pharmacokinetics
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Parameter Finding Reference

Absorption
Rapidly absorbed after oral

administration.
[7][8]

Metabolism

Primarily mediated by the

polymorphic enzyme

CYP2C19, with minor

contributions from CYP3A4/5

and UGT1A4.

[7][8]

Variability

Significant inter-subject

variability in exposure, largely

due to CYP2C19 genetic

polymorphism. Poor

metabolizers show higher

exposure and lower clearance.

[7][8]

Safety

Generally safe and well-

tolerated in healthy subjects in

single and multiple ascending

dose studies.

[8]

Note: Specific human pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from clinical

trials are not publicly available.

Clinical Development
BMS-823778 progressed through Phase 1 and into Phase 2 clinical trials for several

indications. However, its development was discontinued.

Table 5: Overview of Key Clinical Trials
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NCT Number Phase Status Indication Purpose

NCT01515202 1 Completed

Healthy

Volunteers &

Type 2 Diabetes

To evaluate

safety,

pharmacokinetic

s, and

pharmacodynami

cs.

NCT01111955 2 Completed Type 2 Diabetes

To assess safety,

tolerability, and

pharmacodynami

c effects on

fasting plasma

glucose.[1][4][9]

[10]

NCT01112423 2 Completed
Hypercholesterol

emia

To assess safety,

tolerability, and

pharmacodynami

c effects on LDL

cholesterol.[3]

[11]

NCT01602367 2 Terminated

Hypertension in

overweight and

obese patients

To evaluate

safety and

efficacy in

treating

hypertension.[2]

[7]

NCT01666704 2 Withdrawn

Atherosclerotic

Cardiovascular

Disease

To evaluate the

effects on

atherosclerotic

plaque

inflammation.[2]

[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23990334/
https://www.bmsclinicaltrials.com/au/en/clinical-trials/NCT01111955
https://clinicaltrials.gov/study/NCT01111955
https://www.researchgate.net/publication/262724023_Optimization_of_124-Triazolopyridines_as_Inhibitors_of_Human_11b-Hydroxysteroid_Dehydrogenase_Type_1_11b-HSD-1
https://trial.medpath.com/drug/1226cb77cf482d69/bms-823778
https://www.science.gov/topicpages/p/pharmacokinetic+parameters+cmax
https://pmc.ncbi.nlm.nih.gov/articles/PMC10225457/
https://pubs.acs.org/toc/amclct/9/12
https://pmc.ncbi.nlm.nih.gov/articles/PMC10225457/
https://pubs.acs.org/toc/amclct/9/12
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The results of the completed Phase 2 trials (NCT01111955 and NCT01112423) have not been

published. The termination of the hypertension trial and withdrawal of the atherosclerosis study

prior to enrollment suggest that the compound did not meet the criteria to proceed to later-

stage development.

Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-823778

against human 11β-HSD1.

Methodology:

A full-length, N-terminally His-tagged human 11β-HSD1 enzyme was expressed and

purified.

The assay was performed in a 96-well plate format.

Each well contained NADP+, glucose-6-phosphate, and glucose-6-phosphate

dehydrogenase in a Tris buffer (pH 7.5) to create a cofactor regenerating system.

BMS-823778 was added at various concentrations.

The enzymatic reaction was initiated by the addition of the substrate, cortisone.

The plate was incubated at 37°C.

The conversion of NADP+ to NADPH was monitored by measuring the increase in

fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460

nm.

IC50 values were calculated from the dose-response curves using a four-parameter

logistic fit.

In Vivo Pharmacodynamic (PD) Assay in DIO Mice
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Experimental Setup

Procedure

Outcome

Diet-Induced Obese (DIO) Mice

Administer BMS-823778
(various doses, oral gavage)

Administer 11-dehydrocorticosterone
(DHC, substrate)

Collect plasma samples
at various time points

Measure plasma corticosterone
levels by immunoassay

Measure drug plasma
concentrations concurrently

Calculate ED50 value
(dose for 50% inhibition of
corticosterone production)
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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